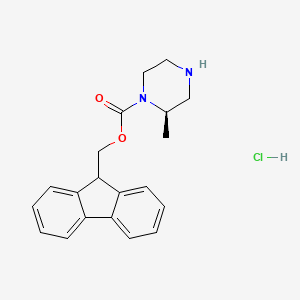

(R)-(9H-Fluoren-9-YL)methyl 2-methylpiperazine-1-carboxylate hydrochloride

Übersicht

Beschreibung

®-(9H-Fluoren-9-YL)methyl 2-methylpiperazine-1-carboxylate hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a fluorenylmethyl group attached to a piperazine ring, which is further substituted with a carboxylate group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-(9H-Fluoren-9-YL)methyl 2-methylpiperazine-1-carboxylate hydrochloride typically involves multiple steps. One common method includes the protection of the piperazine nitrogen, followed by the introduction of the fluorenylmethyl group through a nucleophilic substitution reaction. The carboxylate group is then introduced via esterification or amidation reactions. The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

®-(9H-Fluoren-9-YL)methyl 2-methylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The fluorenylmethyl group can be oxidized to form fluorenone derivatives.

Reduction: The carboxylate group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: Fluorenone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

®-(9H-Fluoren-9-YL)methyl 2-methylpiperazine-1-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the development of novel materials and catalysts.

Wirkmechanismus

The mechanism of action of ®-(9H-Fluoren-9-YL)methyl 2-methylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The fluorenylmethyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-(9H-Fluoren-9-YL)methyl 2-methylpiperazine-1-carboxylate hydrochloride: The enantiomer of the compound with similar properties but different stereochemistry.

®-(9H-Fluoren-9-YL)methyl piperazine-1-carboxylate hydrochloride: Lacks the methyl group on the piperazine ring.

®-(9H-Fluoren-9-YL)methyl 2-ethylpiperazine-1-carboxylate hydrochloride: Contains an ethyl group instead of a methyl group on the piperazine ring.

Uniqueness

®-(9H-Fluoren-9-YL)methyl 2-methylpiperazine-1-carboxylate hydrochloride is unique due to its specific stereochemistry and substitution pattern, which can influence its binding affinity and selectivity for molecular targets. This uniqueness makes it a valuable compound for research and development in various fields.

Biologische Aktivität

(R)-(9H-Fluoren-9-YL)methyl 2-methylpiperazine-1-carboxylate hydrochloride, commonly referred to as (R)-FMOC-2-methylpiperazine, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a fluorenyl group, known for its stability and ability to interact with biological targets, with a piperazine moiety that enhances its pharmacological properties.

- Molecular Formula : C20H22N2O2

- Molecular Weight : Approximately 342.40 g/mol

- Density : 1.17 g/cm³

- Boiling Point : 486°C

- Storage Conditions : Recommended at 2-8°C

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The fluorenyl group facilitates π-π stacking interactions, while the piperazine ring can engage in hydrogen bonding, enhancing binding affinity and specificity towards biological macromolecules.

Biological Activity Overview

Research has shown that this compound exhibits several biological activities:

- Enzyme Inhibition : It has been reported to inhibit specific cytochrome P450 enzymes, which play crucial roles in drug metabolism.

- Antitumor Activity : Preliminary studies indicate potential antitumor effects, suggesting that it may interfere with cancer cell proliferation and induce apoptosis .

- Neuropharmacological Effects : The piperazine structure is associated with various neuropharmacological activities, which may be beneficial in treating neurological disorders.

Antitumor Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant antiproliferative effects. The compound was tested against pancreatic ductal adenocarcinoma cells, showing strong inhibition of cell growth and induction of apoptosis through modulation of key survival signaling pathways such as Akt and NF-kB .

Enzyme Interaction Studies

In vitro assays have shown that this compound interacts with cytochrome P450 enzymes, leading to altered metabolic profiles for several drugs. This interaction is crucial for understanding its potential role in drug-drug interactions and personalized medicine applications.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C20H22N2O2 | Enzyme inhibition, Antitumor activity |

| (S)-(9H-Fluoren-9-YL)methyl 2-methylpiperazine-1-carboxylate | C20H22N2O2 | Similar enzyme interactions but different efficacy |

| 1-(9H-Fluoren-9-yl)piperazine hydrochloride | C17H18N2.ClH | Broader neuropharmacological effects |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-(9H-fluoren-9-yl)methyl 2-methylpiperazine-1-carboxylate hydrochloride?

The compound is typically synthesized via Fmoc (9-fluorenylmethyloxycarbonyl) protection chemistry. A chiral piperazine derivative is first functionalized with the Fmoc group using coupling agents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in anhydrous solvents (e.g., DCM or acetonitrile). The reaction is monitored by TLC or HPLC, and the hydrochloride salt is precipitated using HCl in diethyl ether .

Q. How can purity and structural integrity be validated for this compound?

Purity is assessed via reversed-phase HPLC using a C18 column with a methanol/water gradient (e.g., 60:40 to 90:10 over 20 minutes) and UV detection at 254 nm. Structural confirmation relies on NMR (e.g., δ 7.2–7.8 ppm for Fmoc aromatic protons) and NMR (e.g., δ 155–160 ppm for carbamate carbonyl). High-resolution mass spectrometry (HRMS) in ESI+ mode confirms the molecular ion peak (e.g., [M+H]) .

Q. What storage conditions are optimal for this compound?

Store at -20°C in airtight, light-protected containers under inert gas (argon or nitrogen) to prevent hydrolysis of the carbamate group. Solutions in DMF or DMSO should be aliquoted to avoid freeze-thaw degradation .

Q. What safety precautions are required when handling this compound?

Classified as acutely toxic (Category 4 for oral/dermal/inhalation routes). Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid aerosol formation. In case of exposure, rinse immediately and seek medical attention. Dispose of waste via approved hazardous waste protocols .

Advanced Research Questions

Q. How does stereochemistry at the piperazine ring affect biological or chemical activity?

The (R)-configuration at the 2-methylpiperazine moiety influences receptor binding affinity and metabolic stability. Comparative studies with (S)-enantiomers can be conducted using chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers. Biological assays (e.g., enzyme inhibition or cellular uptake) paired with molecular docking (using software like AutoDock Vina) reveal stereospecific interactions .

Q. What computational methods are suitable for modeling this compound’s electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G** basis set) predict electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. These models help rationalize reactivity in nucleophilic substitution or hydrolysis reactions. Software like Gaussian or ORCA is recommended .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

Modify the piperazine substituents (e.g., alkylation, acylation) or replace the Fmoc group with alternative protecting groups (e.g., Boc, Cbz). Test derivatives in vitro for solubility (shake-flask method), permeability (Caco-2 cell assay), and target binding (SPR or ITC). SAR trends are analyzed using multivariate regression or machine learning .

Q. What are the degradation pathways under acidic/basic conditions?

Under acidic conditions (pH < 3), the carbamate group hydrolyzes to release CO and the corresponding amine. In basic conditions (pH > 10), the Fmoc group undergoes β-elimination. Degradation products are identified via LC-MS/MS and quantified using kinetic studies (Arrhenius plots for shelf-life prediction) .

Q. How can crystallography resolve conformational flexibility in this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond angles, torsion angles, and non-covalent interactions. Crystals are grown via vapor diffusion (e.g., hexane/ethyl acetate). ORTEP-3 visualizes thermal ellipsoids and disorder .

Q. Methodological Notes

- Analytical Cross-Validation : Combine NMR, HPLC, and HRMS to address contradictory data (e.g., unexpected peaks in NMR may indicate stereochemical impurities) .

- Scale-Up Challenges : Optimize stoichiometry of coupling agents (1.2–1.5 equivalents) and reaction time (12–24 hrs) to minimize side products during gram-scale synthesis .

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl (2R)-2-methylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2.ClH/c1-14-12-21-10-11-22(14)20(23)24-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19;/h2-9,14,19,21H,10-13H2,1H3;1H/t14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCUZMZSBHXCNI-PFEQFJNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661484 | |

| Record name | (9H-Fluoren-9-yl)methyl (2R)-2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187930-83-1 | |

| Record name | (9H-Fluoren-9-yl)methyl (2R)-2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.